4,4'-Stilbenedicarbonyl chloride
Overview
Description
4,4’-Stilbenedicarbonyl chloride is an organic compound with the molecular formula C16H10Cl2O2 It is a derivative of stilbene, characterized by the presence of two carbonyl chloride groups attached to the stilbene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-stilbenedicarbonyl chloride typically involves the chlorination of 4,4’-stilbenedicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C16H10O4+2SOCl2→C16H10Cl2O2+2SO2+2HCl
The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the chlorination process.
Industrial Production Methods: On an industrial scale, the production of 4,4’-stilbenedicarbonyl chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation ensures the efficient production of high-purity 4,4’-stilbenedicarbonyl chloride.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Stilbenedicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, 4,4’-stilbenedicarbonyl chloride hydrolyzes to form 4,4’-stilbenedicarboxylic acid.
Reduction: The compound can be reduced to form 4,4’-stilbenedimethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Hydrolysis: Water or aqueous bases (sodium hydroxide, potassium hydroxide).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
4,4’-Stilbenedicarboxylic Acid: Formed from hydrolysis.
4,4’-Stilbenedimethanol: Formed from reduction.
Scientific Research Applications
4,4’-Stilbenedicarbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as liquid crystals and advanced polymers.
Mechanism of Action
The mechanism of action of 4,4’-stilbenedicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
4,4’-Stilbenedicarbonyl chloride can be compared with other stilbene derivatives, such as:
4,4’-Stilbenedicarboxylic Acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups. It is less reactive and used in different applications.
4,4’-Stilbenedimethanol: A reduced form of 4,4’-stilbenedicarbonyl chloride with hydroxyl groups. It has different chemical properties and applications.
4,4’-Diaminostilbene: Contains amino groups instead of carbonyl chloride groups. It is used in the synthesis of dyes and pigments.
The uniqueness of 4,4’-stilbenedicarbonyl chloride lies in its high reactivity due to the presence of carbonyl chloride groups, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(E)-2-(4-carbonochloridoylphenyl)ethenyl]benzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h1-10H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXGEOSWQSVEBT-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23730-63-4 | |
Record name | 4,4'-STILBENEDICARBONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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